molecular formula C11H19BrN2O B2483946 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856020-21-7

4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2483946
CAS No.: 1856020-21-7
M. Wt: 275.19
InChI Key: SQIBUEHYFUKRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C11H19BrN2O . It has an average mass of 275.185 Da and a mono-isotopic mass of 274.068054 Da . This product is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring is substituted at the 4th position by a bromine atom, at the 3rd position by a sec-butoxymethyl group, and at the 1st position by an isopropyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazole Derivatives :

    • Pyrazole derivatives including those with bromo substitutions have been synthesized, emphasizing the creation of monobromo compounds and their use as precursors for the synthesis of bipyrazolyl derivatives. These compounds have been evaluated for their antibacterial and antifungal activities, comparing their effectiveness against specific bacteria and fungi with commercially available antibiotics and antifungal agents (Pundeer et al., 2013).
  • Tautomerism Studies :

    • The tautomerism of 4-bromo substituted 1H-pyrazoles has been explored both in solid-state and in solution, using techniques such as multinuclear magnetic resonance spectroscopy and X-ray crystallography. The study provides insights into the stability of different tautomers and justifies the predominance of specific tautomers based on Density Functional Theory (DFT) calculations (Trofimenko et al., 2007).
  • Lithiation and Isomerization :

    • The process of directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole has been detailed, highlighting its utility in obtaining vicinally disubstituted pyrazoles. This research also discusses the isomerization of certain compounds under specific reaction conditions, providing a pathway to synthesize various substituted pyrazoles (Heinisch et al., 1990).

Synthesis of Complexes and Nanoparticles

  • Synthesis of Silver(I) Pyrazolates :

    • The synthesis and characterization of trimeric silver(I) pyrazolates with isopropyl, bromo, and nitro substituents have been conducted. The study also discusses the structural properties of these complexes and their behavior in the solid state (Dias & Diyabalanage, 2006).
  • Palladium(II) Complexes and Nanoparticles :

    • Research has been done on the synthesis of Palladium(II) complexes involving 4-bromo-1H-pyrazole derivatives and their potential in catalyzing Suzuki-Miyaura coupling reactions. The study also delves into the synthesis of palladium selenide and sulfide nanoparticles, discussing their characterization and potential applications (Sharma et al., 2013).
  • Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates :

    • Investigations into pyrazole-stabilized dinuclear palladium(II) chalcogenolates have been reported, focusing on their synthesis, characterization, and the resultant palladium chalcogenide nanoparticles. The study explores the geometric and electronic properties of these complexes and their catalytic performance (Sharma et al., 2015).

Properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-5-9(4)15-7-11-10(12)6-14(13-11)8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBUEHYFUKRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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